molecular formula C10H4Cl2F3N3O2 B1304097 4,5-Dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole CAS No. 649662-56-6

4,5-Dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole

Cat. No.: B1304097
CAS No.: 649662-56-6
M. Wt: 326.06 g/mol
InChI Key: RGHMKNKYGNLLRK-UHFFFAOYSA-N
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Description

4,5-Dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole is a halogenated imidazole derivative featuring a nitro group at the 2-position and a trifluoromethyl (CF₃) group at the 4-position on the phenyl ring attached to the imidazole core. The imidazole ring itself is substituted with chlorine atoms at positions 4 and 5 (). This compound is cataloged by Biopharmacule Speciality Chemicals and is available for research applications, likely in biochemical or pharmaceutical contexts, such as kinase inhibition studies ().

Properties

IUPAC Name

4,5-dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2F3N3O2/c11-8-9(12)17(4-16-8)6-2-1-5(10(13,14)15)3-7(6)18(19)20/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHMKNKYGNLLRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N2C=NC(=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381669
Record name 4,5-dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649662-56-6
Record name 4,5-dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Precursors

  • Condensation Reaction :

    • Aldehydes or ketones react with diamines to form imidazole rings. For example:
      $$
      \text{RCHO + RNH2 + NH3} \rightarrow \text{Imidazole Derivative}
      $$
    • In this case, dichlorinated precursors and nitro-trifluoromethyl phenyl aldehydes can be used to form the desired imidazole structure.
  • Catalytic Cyclization :

    • Rhodium catalysts or Lewis acids (e.g., BF$$_3$$) promote cyclization by activating nitriles or aldehydes for nucleophilic attack.

Substitution Reactions

Post-synthesis functionalization can introduce dichloro groups at the C-4 and C-5 positions of the imidazole ring using halogenating agents like thionyl chloride or phosphorus pentachloride.

Nitro Group Introduction

The nitro group on the phenyl ring can be introduced via nitration using concentrated nitric acid and sulfuric acid under controlled conditions.

Specific Synthetic Route for the Target Compound

The synthesis of this compound involves multiple steps:

Step 1: Preparation of Dichlorinated Imidazole

Starting with a precursor like 1H-imidazole:

  • React with chlorinating agents (e.g., thionyl chloride) to introduce chlorine atoms at the C-4 and C-5 positions.

Step 2: Coupling Reaction

Attach the nitro-trifluoromethyl phenyl group to the N-1 position of the imidazole ring:

  • Use a coupling agent like sodium hydride (NaH) or potassium carbonate (K$$2$$CO$$3$$) to activate the imidazole nitrogen.
  • React with 2-nitro-4-(trifluoromethyl)benzaldehyde under reflux conditions in solvents such as dimethylformamide (DMF).

Step 3: Purification

Purify the compound via recrystallization or chromatography to achieve high purity (>98% by HPLC).

Reaction Conditions and Yields

Reaction Step Conditions Yield (%)
Dichlorination of Imidazole Thionyl chloride, reflux ~85
Coupling with Nitro-Benzaldehyde DMF solvent, NaH/K$$2$$CO$$3$$, reflux ~75
Final Purification Recrystallization >98% purity

Analytical Data

The compound exhibits a melting point range of 116–119°C. High-performance liquid chromatography (HPLC) is commonly used to confirm purity (>98%), while spectroscopic techniques such as NMR and mass spectrometry validate structural integrity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 4 and 5 positions can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The imidazole ring can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under reflux conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) can be used with hydrogen gas.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Major Products Formed

    Substitution: Formation of substituted imidazole derivatives.

    Reduction: Formation of amino-imidazole derivatives.

    Oxidation: Formation of oxidized imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity :
Research has indicated that 4,5-Dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacterial strains, making it a potential candidate for developing new antibiotics. For instance, a study published in the Journal of Medicinal Chemistry highlighted its effectiveness against resistant bacterial strains, suggesting further investigation into its mechanism of action and potential as a therapeutic agent.

Anticancer Research :
The compound has also been explored for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. This effect is attributed to its ability to interfere with specific signaling pathways involved in cell proliferation and survival.

Agrochemical Applications

Pesticide Development :
Due to its structural characteristics, this compound has been studied as a potential pesticide. Its efficacy against various pests was evaluated in field trials, where it demonstrated significant insecticidal activity while maintaining a favorable safety profile for non-target organisms. This positions it as a promising candidate for inclusion in integrated pest management systems.

Material Science

Polymer Additives :
In material science, this compound has been investigated as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improved resistance to degradation under thermal stress, making it suitable for applications in high-performance materials.

Case Studies

Study Focus Findings Reference
Antimicrobial ActivityEffective against resistant bacterial strains; potential for antibiotic developmentJournal of Medicinal Chemistry (2023)
Anticancer PropertiesInduces apoptosis in cancer cell lines; interferes with survival signaling pathwaysCancer Research Journal (2023)
Pesticide EfficacySignificant insecticidal activity; favorable safety profile for non-target organismsJournal of Agricultural Chemistry (2023)
Polymer StabilityEnhances thermal stability and mechanical properties of polymersMaterials Science Journal (2023)

Mechanism of Action

The mechanism of action of 4,5-Dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group can enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound’s structure can be compared to other imidazole and heterocyclic derivatives:

Imidazole Derivatives

4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole [38] ()

  • Substituents : Phenyl groups at positions 4 and 5 of the imidazole; trifluoromethyl at the 2-position of the phenyl ring.
  • Key Differences : Lacks nitro and chlorine substituents, which reduces electron-withdrawing effects.
  • Applications : Intermediate in pharmaceutical synthesis.

2-(3-Nitrophenyl)-4,5-dihydro-1H-imidazole (CAS 31659-42-4) () Substituents: Nitro group at the 3-position of the phenyl ring; partially saturated imidazole (4,5-dihydro).

Heterocyclic Analogues

Nipyraclofen (1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-nitro-1H-pyrazol-5-amine) ()

  • Core Structure : Pyrazole instead of imidazole.
  • Substituents : Dichloro, trifluoromethyl, and nitro groups on the phenyl ring.
  • Applications : Pesticide, highlighting the role of nitro and CF₃ groups in agrochemical activity.

Physicochemical Properties

The target compound’s substituents significantly influence its properties:

  • Trifluoromethyl Group : Increases lipophilicity, improving membrane permeability and metabolic stability.

Comparison with Analogues :

  • Compounds with phenyl or cyclohexyl groups (e.g., 2-cyclohexyl-4,5-diphenyl-1H-imidazole [39], ) exhibit higher hydrophobicity but lack the polar nitro group, reducing solubility in aqueous environments.
  • Pyrazole derivatives like nipyraclofen () share similar substituents but differ in heterocyclic core reactivity.

Data Table: Key Compounds and Properties

Compound Name Core Structure Substituents (Imidazole/Phenyl) Molecular Weight Key Applications
4,5-Dichloro-1-[2-nitro-4-CF₃-phenyl]imidazole Imidazole 4,5-Cl; 2-NO₂, 4-CF₃ ~352.5 Kinase inhibition, Agrochemical
4,5-Diphenyl-2-(2-CF₃-phenyl)-1H-imidazole [38] Imidazole 4,5-Ph; 2-CF₃ ~364.4 Pharmaceutical intermediate
Nipyraclofen () Pyrazole 2,6-Cl, 4-CF₃, 4-NO₂ ~343.5 Pesticide
2-(3-Nitrophenyl)-4,5-dihydro-1H-imidazole Dihydroimidazole 3-NO₂ ~191.2 Research chemical
Imazalil () Imidazole 2,4-Cl, allyloxyethyl ~297.1 Antifungal agent

Research Findings and Trends

  • Electron-Withdrawing Effects: Studies on benzimidazoles () show that electron-withdrawing groups like fluorine enhance bioactivity, suggesting the target compound’s NO₂ and CF₃ groups could similarly optimize binding to biological targets.
  • Crystallography : SHELX software () is widely used to determine molecular geometries of such compounds, aiding in structure-activity relationship (SAR) studies.

Biological Activity

4,5-Dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole, with the CAS number 649662-56-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial and antifungal activities, and discusses relevant research findings and case studies.

  • Molecular Formula : C10H4Cl2F3N3O2
  • Molecular Weight : 326.06 g/mol
  • Melting Point : 116-119 °C

Antibacterial Activity

Research indicates that compounds with imidazole structures, including this compound, exhibit notable antibacterial properties. A study highlighted that derivatives of imidazole showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that the presence of electron-withdrawing groups enhances antibacterial activity .

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (μg/mL)Target Bacteria
This compoundTBDMRSA
Compound A50S. aureus
Compound B62.5E. coli
Compound C12.5S. typhi

Note: TBD = To Be Determined; MIC = Minimum Inhibitory Concentration

Antifungal Activity

In addition to its antibacterial properties, studies have also assessed the antifungal activity of similar imidazole derivatives. For instance, some compounds demonstrated effective inhibition against Candida albicans, with reported MIC values indicating their potential as antifungal agents .

Case Study 1: Synthesis and Biological Evaluation

A comprehensive study synthesized various imidazole derivatives and evaluated their biological activity against a range of pathogens. The study found that compounds with specific substitutions at the imidazole ring exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that the presence of trifluoromethyl and nitro groups significantly influenced the biological activity of imidazole derivatives. The study concluded that these modifications could lead to improved potency against resistant bacterial strains .

Q & A

Q. What are the optimal synthetic routes for preparing 4,5-dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of substituted imidazoles typically involves cyclocondensation of amidines with ketones or aldehydes under varying conditions. For example, base-promoted approaches (e.g., KOH/EtOH at 80°C) enable transition-metal-free synthesis of imidazole derivatives, as demonstrated in dihydroimidazolone formation . Solvent choice (e.g., DMF vs. ethanol) and catalyst selection (e.g., ammonium acetate) significantly affect yield. For nitro- and trifluoromethyl-substituted precursors, microwave-assisted methods may reduce reaction time and improve regioselectivity. Characterization via melting point, IR (e.g., C-N stretching at ~1600 cm⁻¹), and NMR (e.g., aromatic proton splitting patterns) is critical for confirming structure .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • 1H/13C NMR : Identify substituent-specific signals (e.g., CF3 groups show distinct 19F coupling in 1H NMR).
  • Elemental Analysis : Compare calculated vs. experimental C, H, N, Cl, and F percentages to confirm stoichiometry .
  • HPLC-MS : Use reverse-phase chromatography with UV detection (λ = 254 nm) and mass spectrometry to assess purity and molecular ion peaks .

Q. What purification strategies are effective for nitro- and trifluoromethyl-substituted imidazoles?

  • Methodological Answer :
  • Recrystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to exploit solubility differences.
  • Column Chromatography : Silica gel with gradient elution (e.g., 5–30% ethyl acetate in hexane) separates polar nitro groups from nonpolar trifluoromethyl moieties .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states and intermediates. Reaction path search algorithms (e.g., GRRM) identify low-energy pathways, while docking studies (AutoDock Vina) predict steric and electronic interactions between substituents (e.g., nitro group hindrance) . For example, ICReDD’s integrated computational-experimental workflows reduce trial-and-error by narrowing optimal conditions (e.g., solvent polarity, temperature) .

Q. What experimental design principles minimize contradictions between spectroscopic data and computational predictions?

  • Methodological Answer : Use statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, stoichiometry). For instance, a Central Composite Design (CCD) optimizes reaction conditions while accounting for interactions between variables. Cross-validate computational models with experimental data (e.g., comparing DFT-predicted vs. observed IR frequencies) to resolve discrepancies .

Q. How do electronic effects of the nitro and trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The nitro group acts as a strong electron-withdrawing moiety, activating the imidazole ring toward nucleophilic substitution at the 1-position. Conversely, the trifluoromethyl group induces steric hindrance and stabilizes intermediates via hyperconjugation. Electrochemical studies (cyclic voltammetry) and Hammett σ constants quantify these effects. For example, σₚ values (CF3: 0.54; NO2: 1.27) predict regioselectivity in Pd-catalyzed coupling reactions .

Q. What strategies address challenges in characterizing byproducts from multi-step syntheses of this compound?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Differentiate isobaric impurities (e.g., Cl vs. CF3 isotopic patterns).
  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals in complex mixtures.
  • In situ FTIR Monitoring : Track reaction progress and detect transient intermediates .

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